2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These receptors play a crucial role in the regulation of mood, sleep, and appetite.
Mode of Action
It’s worth noting that dopamine and serotonin antagonists typically work by blocking the action of dopamine and serotonin, respectively, at their receptor sites . This can lead to changes in neurotransmission and ultimately influence various physiological and psychological processes.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of functions, including mood regulation, reward, sleep, and cognition.
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness according to lipinski’s rule of five (ro5), which assesses the chemical properties that influence a drug’s bioavailability .
Result of Action
Similar compounds have shown antibacterial activity, suggesting that they may exert their effects at the cellular level by inhibiting bacterial growth .
Biochemical Analysis
Biochemical Properties
Benzothiazole cores, which are part of the compound’s structure, are known to possess substantial biological properties, including antimicrobial, anticonvulsant, antidiabetic, analgesic, and anticancer activities .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole in laboratory settings . Future studies should investigate its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable
Preparation Methods
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole include other benzothiazole derivatives such as:
- 2-(4-Aminophenyl)benzothiazole
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 2-(4-Methylpiperazin-1-yl)benzothiazole
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBNFHQZVREVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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